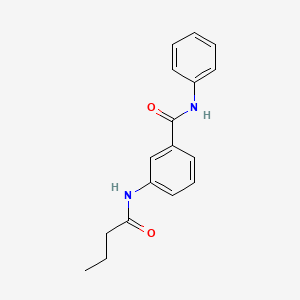![molecular formula C16H14N2O6 B5914661 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit glycogen synthase kinase-3 (GSK-3), which is a crucial enzyme involved in various cellular processes.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves the inhibition of 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a serine/threonine kinase that regulates various cellular processes by phosphorylating its substrates. Inhibition of 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one by 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one leads to the activation of downstream signaling pathways that are involved in the regulation of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been found to have various biochemical and physiological effects. Inhibition of 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one by this compound has been linked to the regulation of glucose metabolism, insulin signaling, and inflammation. It has also been found to have neuroprotective effects in various animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one in lab experiments include its specificity for 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one inhibition and its potential therapeutic applications. However, there are also limitations to using this compound, such as its potential toxicity and off-target effects. Careful optimization of experimental conditions is necessary to ensure the safety and efficacy of this compound in lab experiments.
Orientations Futures
There are several future directions for the research on 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one. One direction is the development of more potent and selective 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one inhibitors that can be used for therapeutic applications. Another direction is the investigation of the potential of this compound in the treatment of various diseases such as diabetes, Alzheimer's disease, and cancer. Further research is also needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves the reaction of 2-nitrobenzoic acid with 2-(2-methoxyethoxy)aniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with phosgene and 1,2-diaminobenzene to yield the final product. The synthesis of this compound has been optimized to increase the yield and purity of the product.
Applications De Recherche Scientifique
1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been extensively studied for its potential therapeutic applications. It has been found to inhibit 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one, which is involved in various cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. Inhibition of 1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has been linked to the treatment of various diseases such as diabetes, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
7-(2-methoxyethoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-6-7-23-13-8-10(18(20)21)9-14-15(13)16(19)17-11-4-2-3-5-12(11)24-14/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPLLJLNVNFEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC2=C1C(=O)NC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-2-[(2-methylbenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914583.png)
![2-[(2,6-difluorobenzyl)thio]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914590.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)



![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)